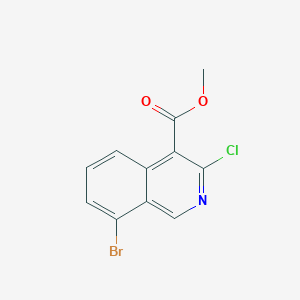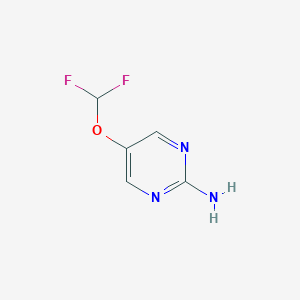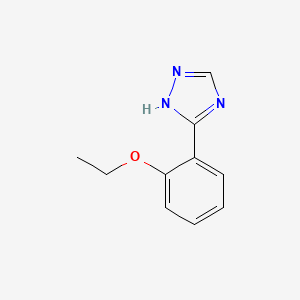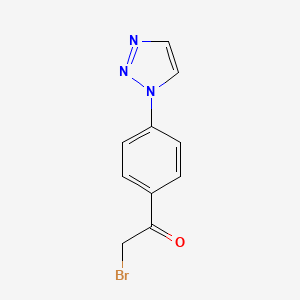
1-(2-Amino-4-bromo-6-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-bromo-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetophenone, characterized by the presence of an amino group, a bromine atom, and a methyl group on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 1-(2-amino-6-methylphenyl)ethanone using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Scale-up processes would involve optimizing reaction parameters to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of 1-(2-amino-4-hydroxy-6-methylphenyl)ethanone.
Oxidation: Formation of 1-(2-amino-4-bromo-6-methylphenyl)acetic acid.
Reduction: Formation of 1-(2-amino-4-bromo-6-methylphenyl)ethanol.
Applications De Recherche Scientifique
1-(2-Amino-4-bromo-6-methylphenyl)ethanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-bromo-6-methylphenyl)ethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
1-(2-Amino-4-methylphenyl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(2-Amino-4-bromo-6-methoxyphenyl)ethanone:
Uniqueness: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C9H10BrNO |
|---|---|
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
1-(2-amino-4-bromo-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10BrNO/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,11H2,1-2H3 |
Clé InChI |
NOFBPFOGHDMULB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)C)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)


![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)










